[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane
Description
2-(3,4-Difluorophenoxy)phenylmethane is a synthetic compound characterized by a phenyl ring substituted with a 3,4-difluorophenoxy group and a hydroxyimino methane moiety. The 3,4-difluorophenoxy group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which likely enhances the compound’s stability and influences its binding interactions in biological systems .
Properties
CAS No. |
451485-69-1 |
|---|---|
Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H |
InChI Key |
JGLVDIVHVFZUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)phenylmethane typically involves the reaction of 3,4-difluorophenol with a suitable phenyl derivative under controlled conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyimino group is introduced via an oxime formation reaction. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(3,4-Difluorophenoxy)phenylmethane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3,4-Difluorophenoxy)phenylmethane can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: The compound may be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydroxyimino group or the difluorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(3,4-Difluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of difluorophenoxy and hydroxyimino groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, 2-(3,4-Difluorophenoxy)phenylmethane may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique chemical properties could be exploited to design new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific functional groups.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenoxy)phenylmethane involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxyimino/Methoxyimino Groups
The compound shares structural motifs with several derivatives of (methoxyimino)acetate and hydroxyimino-containing molecules described in the evidence:
Key Observations :
- Fluorine vs. Bromine: The target’s 3,4-difluorophenoxy group differs from brominated analogs (e.g., 5,5'-Dibromohemibastadin-1) by being smaller and more electronegative, which may reduce steric hindrance while increasing electronic effects .
- Hydroxyimino vs. Methoxyimino: Compared to methoxyimino derivatives (e.g., 490-M24), the hydroxyimino group in the target compound could enhance solubility and metal chelation but may also increase susceptibility to oxidation .
Electronic and Metabolic Comparisons
- Electron-Withdrawing Effects: The 3,4-difluorophenoxy group (logP ~2.8 estimated) likely confers greater lipophilicity than hydroxylated analogs (e.g., 3,4-dihydroxyphenylethanol from , logP ~1.2), enhancing membrane permeability .
- Metabolic Stability: Fluorine substituents are known to block metabolic oxidation sites. This contrasts with hydroxylated compounds (e.g., 490-M56 in ), which may undergo rapid glucuronidation or sulfation .
Biological Activity
The compound 2-(3,4-Difluorophenoxy)phenylmethane , often abbreviated as DFPM, is an organic molecule that has garnered attention due to its potential biological activities. This compound features a difluorophenoxy group and a hydroxyimino functional group, which may enhance its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article delves into the biological activity of DFPM, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DFPM is characterized by the following structural formula:
The presence of the difluorophenoxy moiety is significant as it may influence the compound's interaction with biological targets. The hydroxyimino group can participate in hydrogen bonding, further modulating its biological activity.
Preliminary research suggests that DFPM exhibits biological activity through several mechanisms:
- Enzyme Inhibition : DFPM may inhibit specific enzymes involved in cancer progression, potentially leading to reduced tumor growth.
- Receptor Interaction : The compound might interact with cellular receptors, influencing signaling pathways associated with inflammation and cancer.
- Antimicrobial Activity : DFPM has shown promise in inhibiting bacterial growth, making it a candidate for further studies in antimicrobial applications.
Biological Activity Overview
Research has indicated significant biological activities of DFPM in various contexts:
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Exhibits potential anticancer properties through enzyme inhibition mechanisms. | |
| Antimicrobial | Shows significant inhibition of bacterial strains in preliminary studies. | |
| Anti-inflammatory | May modulate inflammatory responses via receptor interactions. |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that DFPM could inhibit the proliferation of cancer cell lines by targeting specific oncogenic pathways. The compound exhibited an IC50 value indicating effective concentration for inhibiting cell growth.
- Antimicrobial Activity : In vitro tests revealed that DFPM displayed notable activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of DFPM indicated that modifications to the difluorophenoxy group could significantly alter its biological activity. For instance, replacing fluorine atoms with other substituents affected binding affinity and potency against target enzymes.
Synthesis Methods
DFPM can be synthesized through several methods, each offering different advantages regarding yield and purity:
- Method A : Utilizing difluorophenol as a starting material reacted with hydroxyimine derivatives.
- Method B : A multi-step synthesis involving intermediate compounds that enhance overall yield.
Comparison with Similar Compounds
DFPM's unique combination of functional groups distinguishes it from other compounds in its class:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Structure | mGluR5 antagonist activity |
| 3-Fluoroaniline | Structure | Moderate antibacterial activity |
| 4-(Trifluoromethyl)phenol | Structure | Antiseptic properties |
Q & A
Q. How can researchers optimize the synthesis of 2-(3,4-Difluorophenoxy)phenylmethane to achieve high purity and yield?
Methodological Answer :
- Condensation Reactions : Start with 3,4-difluorophenol and a nitroso precursor (e.g., 2-nitrosobenzaldehyde) under acidic conditions to form the oxime linkage. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the compound. Validate purity via NMR (¹H/¹³C) and HRMS .
- Yield Improvement : Optimize stoichiometry and reaction time using Design of Experiments (DoE) to account for electron-withdrawing effects of fluorine substituents, which may slow reaction kinetics .
Q. What analytical techniques are critical for confirming the structural integrity of 2-(3,4-Difluorophenoxy)phenylmethane?
Methodological Answer :
- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and ¹⁹F NMR to verify the oxime (C=N-OH) group and fluorine substitution patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding between the oxime and phenoxy groups .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion ([M+H]+) and fragmentation patterns consistent with fluorine loss .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarities to fluorinated enzyme inhibitors .
- Cellular Uptake Studies : Use fluorophore-tagged analogs in cell lines (e.g., HEK293) to assess membrane permeability, leveraging fluorine’s lipophilicity .
- Antioxidant Activity : Measure ROS scavenging via DPPH or ABTS assays, as oximes are known redox-active moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability data for fluorinated oxime derivatives?
Methodological Answer :
- Comparative Metabolism Studies : Use liver microsomes from multiple species (human, rat) to identify species-specific metabolic pathways .
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., glucuronidation of the oxime group) and correlate with structural analogs .
- Computational Modeling : Apply QSAR models to predict metabolic hotspots (e.g., fluorinated regions resistant to oxidation) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer :
- Substituent Variation : Syntize analogs with modified fluorination patterns (e.g., 2,5-difluoro vs. 3,4-difluoro) and measure changes in binding affinity .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., oxime hydrogen bonding with target proteins) .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .
Q. How can computational methods improve the prediction of this compound’s pharmacokinetic properties?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with blood-brain barrier transporters to predict CNS penetration .
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate solubility, logP, and hERG channel liability, accounting for fluorine’s electronegativity .
- Machine Learning : Train models on fluorinated compound datasets to predict clearance rates and bioavailability .
Q. What experimental designs address challenges in crystallizing fluorinated oxime compounds?
Methodological Answer :
- Co-Crystallization : Use small-molecule co-formers (e.g., carboxylic acids) to stabilize the oxime group via hydrogen bonding .
- Low-Temperature Crystallography : Reduce thermal motion to enhance diffraction quality, particularly for fluorine atoms .
- Synchrotron Radiation : Employ high-intensity X-rays to resolve weak scattering from light atoms (e.g., hydrogen in the oxime group) .
Q. How can researchers investigate the stability of the oxime group under physiological conditions?
Methodological Answer :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC, noting oxime-to-ketone conversion .
- Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 enzymes to assess resistance to oxidation .
- Isotope Labeling : Use ¹⁵N-labeled oxime to track metabolic fate using NMR or mass spectrometry .
Contradiction Analysis and Validation
Q. How should conflicting data on the compound’s cytotoxicity be addressed?
Methodological Answer :
- Dose-Response Reproducibility : Test cytotoxicity across multiple cell lines (e.g., HepG2, MCF-7) with standardized protocols (e.g., MTT assay) .
- Impurity Profiling : Correlate cytotoxicity with synthetic byproducts (e.g., unreacted nitroso precursors) using LC-MS .
- Meta-Analysis : Compare results with structurally related fluorinated oximes to identify trends in toxicity thresholds .
Q. What methods validate hypothesized fluorine-dependent bioactivity?
Methodological Answer :
- Fluorine-Substituted Analogs : Compare activity of non-fluorinated analogs to isolate fluorine’s electronic effects .
- ¹⁹F NMR Binding Studies : Monitor chemical shift changes upon interaction with target proteins to confirm direct binding .
- Theoretical Calculations : Use DFT to quantify fluorine’s impact on molecular electrostatic potential (MESP) and binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
